Enhanced Aqueous Solubility of 2-Oxabicyclo[2.2.2]octane Core Relative to Phenyl Ring in Imatinib
Incorporation of the 2-oxabicyclo[2.2.2]octane core into Imatinib, replacing the central phenyl ring, resulted in a measurable increase in aqueous solubility. The 2-oxabicyclo[2.2.2]octane-containing analog exhibited a solubility of 351 µM, compared to the phenyl-containing parent Imatinib, which has a reported aqueous solubility of approximately 40 µM [1]. This represents an 8.8-fold increase in solubility, a critical advantage for formulation and bioavailability.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 351 µM (2-oxabicyclo[2.2.2]octane analog of Imatinib) |
| Comparator Or Baseline | ~40 µM (Imatinib, phenyl-containing parent) |
| Quantified Difference | 8.8-fold increase |
| Conditions | Measured in phosphate-buffered saline (PBS) at pH 7.4; values reported for the analog and parent compound. |
Why This Matters
This quantifiable solubility advantage reduces the need for complex formulation strategies and may lower the risk of precipitation in vivo, directly impacting developability and procurement decisions for lead optimization programs.
- [1] Levterov, V.V., et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nat Commun 14, 5608 (2023). View Source
